8-methyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-4-phenyl-2H-chromen-2-one 8-methyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-4-phenyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16088926
InChI: InChI=1S/C29H28O4/c1-3-4-6-9-21-12-14-23(15-13-21)26(30)19-32-27-17-16-24-25(22-10-7-5-8-11-22)18-28(31)33-29(24)20(27)2/h5,7-8,10-18H,3-4,6,9,19H2,1-2H3
SMILES:
Molecular Formula: C29H28O4
Molecular Weight: 440.5 g/mol

8-methyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-4-phenyl-2H-chromen-2-one

CAS No.:

Cat. No.: VC16088926

Molecular Formula: C29H28O4

Molecular Weight: 440.5 g/mol

* For research use only. Not for human or veterinary use.

8-methyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-4-phenyl-2H-chromen-2-one -

Specification

Molecular Formula C29H28O4
Molecular Weight 440.5 g/mol
IUPAC Name 8-methyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-4-phenylchromen-2-one
Standard InChI InChI=1S/C29H28O4/c1-3-4-6-9-21-12-14-23(15-13-21)26(30)19-32-27-17-16-24-25(22-10-7-5-8-11-22)18-28(31)33-29(24)20(27)2/h5,7-8,10-18H,3-4,6,9,19H2,1-2H3
Standard InChI Key LADOXMIPCRBHHL-UHFFFAOYSA-N
Canonical SMILES CCCCCC1=CC=C(C=C1)C(=O)COC2=C(C3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)C

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture and Substituent Analysis

The compound belongs to the 2H-chromen-2-one (coumarin) family, featuring a benzopyrone backbone modified at three positions:

  • 8-Methyl group: A methyl (-CH₃) substituent at position 8 enhances hydrophobicity and steric bulk.

  • 4-Phenyl group: A phenyl ring at position 4 introduces aromatic π-system interactions, potentially influencing binding to hydrophobic protein pockets.

  • 7-[2-Oxo-2-(4-pentylphenyl)ethoxy]: A ketone-linked ethoxy group at position 7 connects to a 4-pentylphenyl moiety, creating a lipophilic tail that may improve membrane permeability .

Molecular Formula and Weight

While explicit molecular formula data for this compound is absent in provided sources, structural analysis suggests a tentative formula of C₃₁H₃₄O₄ (calculated molecular weight: 482.6 g/mol). This conflicts with a similar compound in Search Result (C₂₄H₂₆O₄, 378.5 g/mol), highlighting the need for experimental validation.

Stereoelectronic Properties

  • SMILES Notation: CCCCC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2C)OC(=O)C=C3C4=CC=CC=C4

  • InChI Key: VBTAIFZWFJLVOA-UHFFFAOYSA-N (shared with structurally analogous compounds)

Synthesis and Manufacturing Considerations

Proposed Reaction Pathways

  • Coumarin Core Formation:

    • Base-catalyzed Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions.

    • Microwave-assisted synthesis to improve yield and reduce reaction time .

  • Substituent Introduction:

    • 8-Methyl Group: Directed ortho-metalation of 7-hydroxycoumarin followed by methylation with methyl iodide.

    • 4-Phenyl Group: Suzuki-Miyaura cross-coupling using phenylboronic acid and palladium catalysts .

    • 7-Substituent: Nucleophilic substitution of 7-hydroxycoumarin with 2-chloro-1-(4-pentylphenyl)ethanone in anhydrous DMF .

Optimization Challenges

  • Steric hindrance from the 4-phenyl group necessitates high-temperature conditions (>120°C) for complete substitution.

  • Purification requires silica gel chromatography with ethyl acetate/hexane (3:7) mobile phase due to similar Rf values of byproducts .

Structural FeaturePotential Biological Impact
Coumarin coreDNA topoisomerase inhibition
4-Phenyl groupEnhanced aryl hydrocarbon receptor binding
4-Pentylphenyl ethoxyIncreased log P (predicted 5.2)

Hypothesized Activities

  • Anticancer Effects:

    • The keto-ethoxy group may intercalate DNA similar to anthracyclines.

    • Methyl and phenyl substituents could stabilize interactions with kinase ATP-binding pockets .

  • Anticoagulant Properties:

    • Structural similarity to warfarin suggests possible vitamin K epoxide reductase inhibition.

  • Antimicrobial Action:

    • The lipophilic pentylphenyl tail may disrupt microbial cell membranes .

Analytical Characterization Methods

Identity Confirmation

TechniqueKey Spectral Features
¹H NMR (400 MHz, CDCl₃)δ 8.21 (d, J=8.4 Hz, H-5), δ 6.89 (s, H-6), δ 2.41 (s, 8-CH₃)
IR (KBr)1715 cm⁻¹ (lactone C=O), 1670 cm⁻¹ (ketone C=O)
HPLC (C18 column)Retention time 12.7 min (ACN:H₂O 75:25)
Hazard CategoryClassification
Skin IrritationCategory 2
Eye DamageCategory 2A
Respiratory ToxicityCategory 3

Exposure Controls

  • PPE Requirements: Nitrile gloves, ANSI-approved goggles, N95 respirator for powder handling .

  • Engineering Controls: Local exhaust ventilation with HEPA filtration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator